
1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromine atom, a bromopropyl group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 3-(3-bromopropyl)-2-(trifluoromethylthio)benzene, using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding hydrocarbons.
Scientific Research Applications
1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with specific molecular targets. The bromine atoms and trifluoromethylthio group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(3-bromopropyl)-5-fluorobenzene: Similar structure but with a fluorine atom instead of the trifluoromethylthio group.
3-Bromopropylbenzene: Lacks the trifluoromethylthio group and has a simpler structure.
1-Bromo-2-(trifluoromethylthio)benzene: Lacks the bromopropyl group.
Uniqueness
1-Bromo-3-(3-bromopropyl)-2-(trifluoromethylthio)benzene is unique due to the presence of both bromopropyl and trifluoromethylthio groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H9Br2F3S |
|---|---|
Molecular Weight |
378.05 g/mol |
IUPAC Name |
1-bromo-3-(3-bromopropyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9Br2F3S/c11-6-2-4-7-3-1-5-8(12)9(7)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
HBMBKXSIKKRWAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)SC(F)(F)F)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


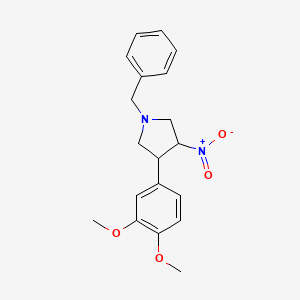
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate HCl](/img/structure/B14043991.png)
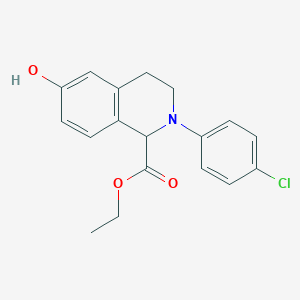

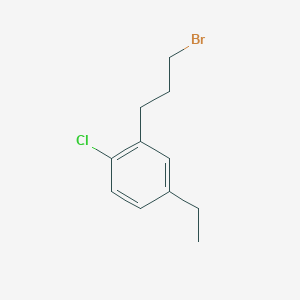
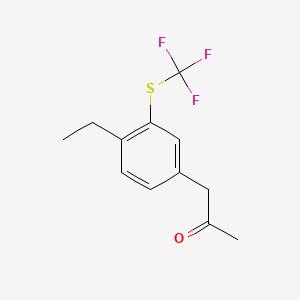
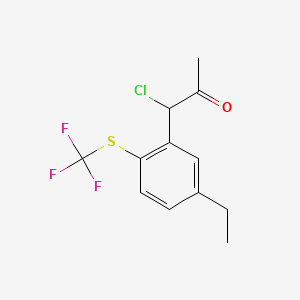


![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
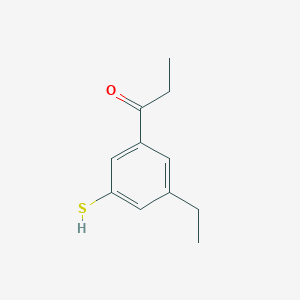
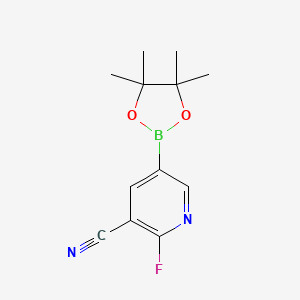

![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)
